molecular formula C16H17N5O2S2 B2832305 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 886927-62-4

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No. B2832305
CAS RN: 886927-62-4
M. Wt: 375.47
InChI Key: MCBKKDWUMYFQDK-UHFFFAOYSA-N
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Description

This compound is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a thiophene ring, a 1,2,4-triazole ring, and an acetamide group. The thiophene ring is a five-membered heterocycle containing a sulfur atom . The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring .


Chemical Reactions Analysis

Cyanoacetamide derivatives are known for their chemical reactivity and their ability to form biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Antimicrobial Activity

A substantial body of research has been dedicated to exploring the antimicrobial potential of compounds derived from 1,2,4-triazole, a core component of the chemical structure . For instance, Mahyavanshi, Parmar, and Mahato (2011) synthesized a series of derivatives featuring the 1,2,4-triazole moiety, which exhibited notable in vitro antibacterial, antifungal, and anti-tuberculosis activities. Their research underscores the significance of this chemical scaffold in developing new antimicrobial agents (Mahyavanshi, Parmar, & Mahato, 2011). Additionally, Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives, highlighting the antimicrobial activity against a variety of pathogens, further supporting the value of this structural motif in antimicrobial drug discovery (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Activity

Albratty, El-Sharkawy, and Alam (2017) have contributed to the understanding of the antitumor capabilities of compounds based on the 1,2,4-triazole structure. They synthesized derivatives that exhibited promising inhibitory effects on various cancer cell lines, indicating the potential of these compounds in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017). This research suggests that derivatives of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide could potentially be explored for their antitumor activities.

Enzyme Inhibition

The study of enzyme inhibition is another area where derivatives of the mentioned compound have shown promise. Virk et al. (2018) synthesized compounds that demonstrated significant inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase. These findings are crucial for developing new treatments for conditions such as glaucoma and Alzheimer's disease (Virk et al., 2018).

Future Directions

The high binding energy for similar compounds suggests the need for further structure optimization and in-depth studies as potential inhibitors . Therefore, there is potential for future research in this area to explore the therapeutic potential of this compound and similar derivatives.

properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-2-23-12-7-4-3-6-11(12)18-14(22)10-25-16-20-19-15(21(16)17)13-8-5-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBKKDWUMYFQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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